ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It is a pyrazole derivative, a class of compounds that are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the synthesis of 5-hydroxy-1H-pyrazoles was carried out using the literature protocol comprising acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones .Molecular Structure Analysis
The molecular structure of ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate has been determined through X-ray diffraction analysis . The optimal structure of the molecule was calculated by density functional theory (DFT) using the B3LYP/6-311+G (2 d, p) method .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .Physical And Chemical Properties Analysis
The average mass of ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is 170.166 Da and its monoisotopic mass is 170.069138 Da .Scientific Research Applications
- Ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate derivatives have demonstrated antibacterial activity . Researchers have explored their potential as inhibitors of bacterial growth, making them relevant in the fight against infectious diseases.
- Inflammation plays a crucial role in various health conditions. Studies have investigated the anti-inflammatory properties of this compound, which could contribute to the development of novel anti-inflammatory drugs .
- The compound has been evaluated for its anticancer activity. Researchers have explored its effects on cancer cell lines, aiming to identify potential therapeutic agents . Further investigations are ongoing to understand its mechanisms of action.
- Antioxidants protect cells from oxidative damage. Ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate derivatives have shown antioxidant properties, making them relevant in the context of cellular health .
- Tuberculosis remains a global health concern. Some studies have investigated the potential of this compound as an anti-tuberculosis agent . Its activity against Mycobacterium tuberculosis is of particular interest.
- Researchers have used ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate derivatives as precursors in cross-coupling reactions to synthesize various condensed pyrazoles . These compounds find applications in organic and medicinal chemistry transformations.
Antibacterial Properties
Anti-Inflammatory Effects
Anticancer Potential
Antioxidant Activity
Anti-Tuberculosis Applications
Medicinal Chemistry Transformations
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It’s known that pyrazole derivatives interact with their targets through various mechanisms depending on their chemical structure and the nature of the target .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
The diverse biological activities of pyrazole derivatives suggest that they can have a wide range of effects at the molecular and cellular level .
Safety and Hazards
While specific safety and hazard information for ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is not available, it’s important to handle all chemical compounds with care. For example, some pyrazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the design and synthesis of new pyrazole compounds, including ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate, has important research value .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate involves the reaction of ethyl 4-methyl-1H-pyrazole-3-carboxylate with hydroxylamine hydrochloride followed by cyclization with sodium ethoxide.", "Starting Materials": [ "Ethyl 4-methyl-1H-pyrazole-3-carboxylate", "Hydroxylamine hydrochloride", "Sodium ethoxide" ], "Reaction": [ "Step 1: Ethyl 4-methyl-1H-pyrazole-3-carboxylate is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form ethyl 4-methyl-1H-pyrazole-3-carboxamidoxime.", "Step 2: Ethyl 4-methyl-1H-pyrazole-3-carboxamidoxime is then treated with sodium ethoxide in ethanol to undergo cyclization and form ethyl 5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate." ] } | |
CAS RN |
60178-98-5 |
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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